molecular formula C12H8FN3 B8484712 7-Fluorobenzo[f][1,7]naphthyridin-5-amine

7-Fluorobenzo[f][1,7]naphthyridin-5-amine

Cat. No. B8484712
M. Wt: 213.21 g/mol
InChI Key: GMHNCHOTGZJDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorobenzo[f][1,7]naphthyridin-5-amine is a useful research compound. Its molecular formula is C12H8FN3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluorobenzo[f][1,7]naphthyridin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluorobenzo[f][1,7]naphthyridin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Fluorobenzo[f][1,7]naphthyridin-5-amine

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

7-fluorobenzo[f][1,7]naphthyridin-5-amine

InChI

InChI=1S/C12H8FN3/c13-9-5-1-3-7-8-4-2-6-15-11(8)12(14)16-10(7)9/h1-6H,(H2,14,16)

InChI Key

GMHNCHOTGZJDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=NC3=C(N=C2C(=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butoxycarbonylamino)-3-fluorophenylboronic acid (from step 2) (1.0 eq.) and 3-bromopicolino-nitrile (1.0 eq.) in toluene (0.44 M) was mixed with tetrakis(triphenyl-phosphine)palladium (5 mol %) and 2N aqueous potassium carbonate solution (2.0 eq.). The reaction was heated to 100° C. and stirred overnight. After cooling to ambient temperature, the reaction content was diluted with 2% methanol in dichloromethane and water. The two phases were separated, and the aqueous layer was extracted twice with 2% methanol in dichloromethane. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. After workup, the crude product was suspended in hot toluene, centrifuged (2500 rpm, 5 min), and the supernatant was removed. The suspension, centrifugation, and removal of supernatant steps were repeated with hot ethyl acetate, ether, and hexane to give a pure solid. 1H NMR (acetone d-6): δ 9.04 (d, 1H), 8.96 (d, 1H), 8.27 (d, 1H), 7.86-7.90 (dd, 1H), 7.28-7.34 (m, 2H), 6.9 (br, 2H). LRMS [M+H]=214.1
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